![molecular formula C8H10F2N2 B1420234 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine CAS No. 1184569-80-9](/img/structure/B1420234.png)
2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine
Overview
Description
2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine is a biochemical used for proteomics research . It has a molecular formula of C8H10F2N2 and a molecular weight of 172.18 .
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine consists of a benzene ring with two fluorine atoms and two amine groups attached to it. The amine groups are further substituted with two methyl groups .Scientific Research Applications
Photophysical and Electroluminescence Properties
The compound has been used in the synthesis of a series of 2′,6′-difluoro-2,3′-bipyridine cyclometalating ligands. These ligands have been utilized for the construction of new iridium(III) complexes. The photophysical properties of these iridium(III) compounds were investigated to understand the effects of substituents .
Organic Light Emitting Diodes (OLEDs)
The synthesized iridium(III) compounds have been used in the design of multi-layered Phosphorescent Organic Light Emitting Diodes (PhOLEDs). The electroluminescence properties of these PhOLEDs were evaluated .
Medicinal Chemistry
Quinazoline derivatives, which can be synthesized using this compound, have shown significant biological activities. They have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant .
Antibacterial Activity
Specific synthesized compounds have shown to be highly potent and effective against Staphylococcus aureus and Escherichia coli .
Molecular Docking Studies
The compound has been used in molecular docking studies. The studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-12(2)8-6(9)3-5(11)4-7(8)10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHECWGNIXYWULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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